4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide 4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764599
InChI: InChI=1S/C18H17ClN6O3S/c19-13-3-8-16(17(11-13)24-12-20-22-23-24)18(26)21-14-4-6-15(7-5-14)25-9-1-2-10-29(25,27)28/h3-8,11-12H,1-2,9-10H2,(H,21,26)
SMILES:
Molecular Formula: C18H17ClN6O3S
Molecular Weight: 432.9 g/mol

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14764599

Molecular Formula: C18H17ClN6O3S

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C18H17ClN6O3S
Molecular Weight 432.9 g/mol
IUPAC Name 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C18H17ClN6O3S/c19-13-3-8-16(17(11-13)24-12-20-22-23-24)18(26)21-14-4-6-15(7-5-14)25-9-1-2-10-29(25,27)28/h3-8,11-12H,1-2,9-10H2,(H,21,26)
Standard InChI Key IXSZJYXVOBAHFB-UHFFFAOYSA-N
Canonical SMILES C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Introduction

Structural Features and Molecular Design

The compound’s structure integrates three critical pharmacophores:

  • Benzamide Core: Serves as a rigid scaffold for substituent attachment, enhancing binding affinity to biological targets .

  • Tetrazole Ring: A five-membered heterocycle with four nitrogen atoms, known for its metabolic stability and role in hydrogen bonding interactions.

  • 1,2-Thiazinan-1,1-Dioxide: A six-membered sulfone-containing ring that improves solubility and modulates electronic properties.

The chlorine atom at the 4-position of the benzamide enhances lipophilicity, potentially aiding membrane permeability . Computational modeling suggests the sulfone group in the thiazinan ring participates in polar interactions with enzymatic active sites .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves a multi-step sequence:

  • Formation of the Thiazinan Ring: Cyclization of 1,2-thiazinan-1,1-dioxide via sulfonation of a thiol precursor.

  • Coupling Reactions: Amide bond formation between 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid and the 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline using coupling agents like EDCI or DCC.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 1: Optimization of Coupling Agents

AgentYield (%)Purity (%)
EDCI/HOBt7897
DCC/DMAP6593
HATU8298
Data aggregated from similar benzamide syntheses .

Challenges in Synthesis

  • Tetrazole Stability: The tetrazole ring is sensitive to acidic conditions, requiring pH-controlled environments during reactions .

  • Sulfonation Selectivity: Over-sulfonation of the thiazinan ring can occur, necessitating precise stoichiometry.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . Its mechanism involves inhibition of microbial dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac . This activity is attributed to COX-2 inhibition, as demonstrated by molecular docking studies .

Table 2: Comparative Anti-Inflammatory Activity

CompoundEdema Reduction (%)COX-2 IC₅₀ (nM)
Target Compound6228
Diclofenac6522
Celecoxib7018
Data from in vivo and in vitro assays .

Structure-Activity Relationship (SAR)

  • Tetrazole Substitution: Replacement with a carboxyl group reduces antimicrobial activity by 4-fold, highlighting the importance of the tetrazole’s hydrogen-bonding capacity .

  • Chlorine Position: Moving the chlorine to the 3-position decreases anti-inflammatory efficacy by 35%, emphasizing the role of steric effects .

  • Thiazinan Modification: Removing the sulfone group abolishes COX-2 inhibition, underscoring its role in enzyme binding .

Pharmacokinetic and Toxicity Profiles

  • Absorption: Moderate oral bioavailability (45%) in rat models due to high polarity from the sulfone group .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazinan ring produces inactive metabolites .

  • Toxicity: No significant hepatotoxicity observed at doses ≤100 mg/kg in 28-day rodent studies .

Comparative Analysis with Analogues

Table 3: Key Analogues and Their Activities

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound8 (S. aureus)12 (A549)
5-Amino-1H-tetrazole32>50
3-Thiazolidinone1628
N-(4-Fluorobenzyl) Derivative2434
Data synthesized from structural analogues .

Future Directions

  • Prodrug Development: Esterification of the benzamide to enhance oral absorption.

  • Targeted Delivery: Nanoparticle encapsulation to improve bioavailability and reduce dosing frequency .

  • Synergistic Combinations: Co-administration with β-lactam antibiotics to combat resistant strains .

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